2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid
Description
2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a hydroxyl group at the second position and a 4-methylsulfonylphenyl group at the fifth position on the isonicotinic acid core
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)9-4-2-8(3-5-9)11-7-14-12(15)6-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGUMOGCBXWUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688190 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-81-4 | |
| Record name | 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone in the presence of a suitable solvent such as methanol or ethanol . The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The hydroxyl group and the 4-methylsulfonylphenyl group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit specific pathways involved in inflammation or cancer cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Lacks the hydroxyl and 4-methylsulfonylphenyl groups, resulting in different chemical and biological properties.
Nicotinic acid: Has a similar structure but with different substituents, leading to variations in its reactivity and applications.
Picolinic acid: Another isomer with distinct chemical properties and uses. The uniqueness of 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
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